

800CW NHS ester versus Cy7 and Cy7.5 dyes

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Compound of Interest

Compound Name: 800CW NHS ester

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A Comprehensive Comparison of **800CW NHS Ester**, Cy7, and Cy7.5 Dyes for Research Applications

For researchers, scientists, and drug development professionals working in fields that rely on fluorescence detection, the choice of the right near-infrared (NIR) dye is critical for achieving high-quality, reproducible results. This guide provides an objective comparison of three widely used amine-reactive NIR dyes: **800CW NHS ester**, Cy7 NHS ester, and Cy7.5 NHS ester. We will delve into their photophysical properties, performance in key applications, and provide detailed experimental protocols to assist you in making an informed decision for your specific research needs.

Introduction to Near-Infrared (NIR) Dyes

The near-infrared spectrum (700-900 nm) offers a distinct advantage for biological imaging.^[1] Light in this region can penetrate deeper into tissues with less scattering and absorption by endogenous molecules like hemoglobin and water. This results in significantly lower autofluorescence from biological samples, leading to a higher signal-to-noise ratio compared to imaging in the visible spectrum.^[2] 800CW, Cy7, and Cy7.5 are all cyanine-based dyes that have been developed to leverage this "NIR window," making them popular choices for applications such as in vivo imaging, Western blotting, and immunofluorescence microscopy.^[2]
^[3]

The N-hydroxysuccinimide (NHS) ester functional group on these dyes allows for the covalent labeling of primary amines (-NH₂) on proteins, such as the lysine residues of antibodies,

forming a stable amide bond.[4] This straightforward conjugation chemistry makes them versatile tools for creating fluorescently labeled probes.

Photophysical and Chemical Properties

The performance of a fluorescent dye is fundamentally determined by its photophysical and chemical properties. Key parameters include the maximum excitation and emission wavelengths (λ_{ex} and λ_{em}), the molar extinction coefficient (ϵ), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is proportional to the dye's intrinsic brightness.

Property	IRDye® 800CW NHS Ester	Cy7 NHS Ester	Cy7.5 NHS Ester
Excitation Maximum (λ_{ex})	~774 nm (in PBS)	~750 nm	~788 nm
Emission Maximum (λ_{em})	~789 nm (in PBS)	~773 nm	~808 nm
Molar Extinction Coefficient (ϵ)	~240,000 M ⁻¹ cm ⁻¹ (in PBS)	~199,000 M ⁻¹ cm ⁻¹	~223,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	~0.08-0.12	~0.3	~0.1
Molecular Weight	~1166 g/mol	~780 g/mol	~833.8 g/mol
Reactive Group	NHS Ester	NHS Ester	NHS Ester
Reactivity	Primary amines	Primary amines	Primary amines
Solubility	High water solubility	Lower water solubility (organic co-solvent may be needed)	Water soluble

Performance Comparison

While the photophysical properties provide a theoretical basis for comparison, the performance of these dyes in real-world applications is the ultimate measure of their utility.

Brightness

Based on the product of the molar extinction coefficient and quantum yield, Cy7 appears to be the brightest of the three dyes. However, it's important to note that the brightness of a dye conjugate can be influenced by factors such as the degree of labeling and the local environment. While having a high intrinsic brightness is advantageous, other factors like photostability and signal-to-noise ratio are equally important for overall performance.

Photostability

Photostability, or the resistance to photobleaching (light-induced signal loss), is a critical parameter for applications requiring long or repeated exposure to excitation light, such as fluorescence microscopy and longitudinal in vivo studies. IRDye® 800CW is widely recognized for its exceptional photostability, often outperforming traditional cyanine dyes like Cy7. Cy7 is known to be more susceptible to photobleaching, which can limit its use in demanding imaging applications. The photostability of Cy7.5 is generally considered to be good.

In Vivo Imaging and Signal-to-Noise Ratio

For in vivo imaging, a high signal-to-noise ratio is paramount for clear visualization of target tissues. IRDye® 800CW is often favored for in vivo applications due to its high sensitivity and low background fluorescence, which contribute to an excellent signal-to-noise ratio. While Cy7 and Cy7.5 are also effective for in vivo imaging, the superior photostability and lower background of 800CW can provide an advantage, especially for detecting low-abundance targets.

Experimental Protocols

Antibody Labeling with NHS Ester Dyes

This protocol provides a general procedure for labeling 1 mg of an IgG antibody with an NHS ester dye. The molar ratio of dye to antibody may need to be optimized for different proteins and applications.

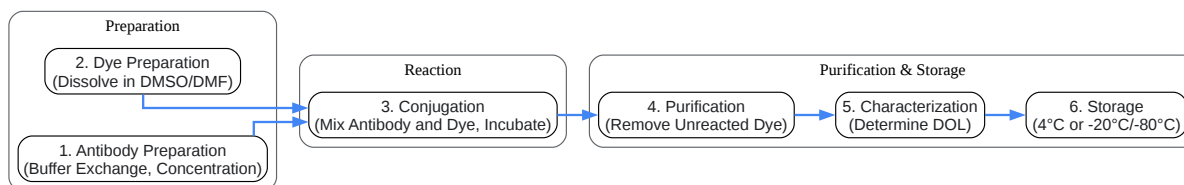
Materials:

- Purified antibody (1 mg) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- 800CW, Cy7, or Cy7.5 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25 spin column)
- Storage buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
 - Adjust the antibody concentration to 2 mg/mL in the reaction buffer.
- Dye Preparation:
 - Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.
 - Dissolve the dye in fresh, anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.
 - Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.

- Purification:
 - Remove unreacted dye using a desalting spin column equilibrated with PBS according to the manufacturer's instructions.
 - Apply the reaction mixture to the column and centrifuge to collect the purified antibody conjugate.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
 - Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.



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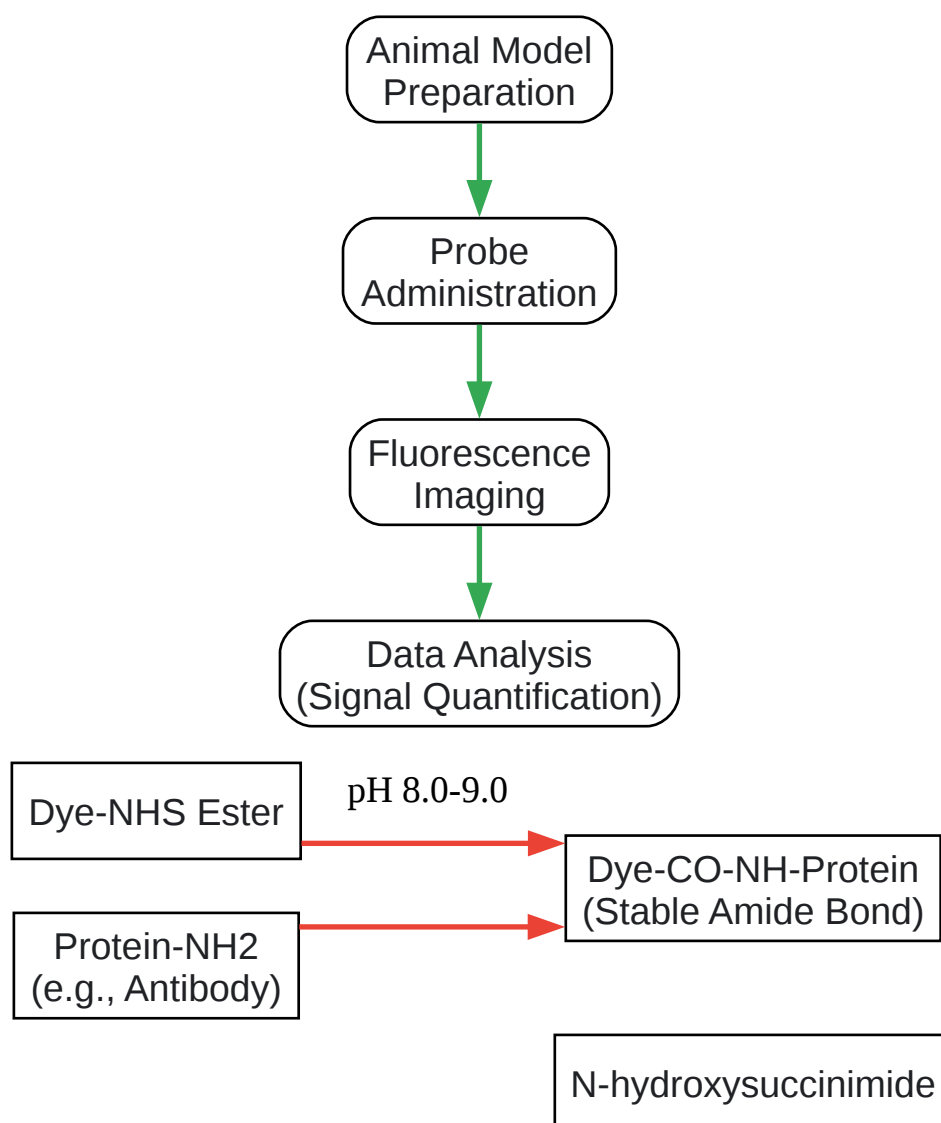
Workflow for antibody labeling with NHS ester dyes.

In Vivo Fluorescence Imaging Workflow

This outlines a general workflow for an in vivo imaging experiment using a fluorescently labeled antibody.

Procedure:

- Animal Model Preparation: Prepare the animal model according to the study design (e.g., tumor implantation).
- Probe Administration: Inject the dye-labeled antibody into the animals (e.g., intravenously).
- Imaging: At predetermined time points, anesthetize the animals and acquire fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific dye.
- Data Analysis: Quantify the fluorescence signal in the regions of interest (e.g., tumor, organs) to assess the biodistribution and targeting of the probe.



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